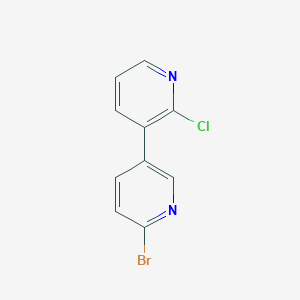

6'-Bromo-2-chloro-3,3'-bipyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-(2-chloropyridin-3-yl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrClN2/c11-9-4-3-7(6-14-9)8-2-1-5-13-10(8)12/h1-6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJELTIZOKPTJER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)Cl)C2=CN=C(C=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30654757 | |

| Record name | 6'-Bromo-2-chloro-3,3'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30654757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

942206-03-3 | |

| Record name | 6'-Bromo-2-chloro-3,3'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30654757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 6 Bromo 2 Chloro 3,3 Bipyridine

Convergent and Divergent Synthesis Strategies

The construction of the 6'-Bromo-2-chloro-3,3'-bipyridine molecule is typically achieved through convergent strategies. These methods involve the synthesis of two separate pyridine (B92270) fragments, which are then joined together in a final cross-coupling step. This approach allows for the independent preparation and modification of each ring before the formation of the central C-C bond, offering flexibility and control over the final substitution pattern.

Cross-Coupling Approaches for Bipyridine Formation

Transition-metal catalyzed cross-coupling reactions are the cornerstone for synthesizing bipyridine structures. preprints.org These reactions excel at forming C(sp²)–C(sp²) bonds, the very linkage that defines the bipyridine core. preprints.org However, a common challenge in these syntheses is the tendency of the bipyridine product to coordinate with the metal catalyst, which can decrease its activity and lower reaction yields. nih.govmdpi.com

The Suzuki-Miyaura coupling is a widely used and robust method for creating C-C bonds. mdpi.com The reaction typically involves the coupling of a pyridyl boronic acid or boronic ester with a halopyridine, catalyzed by a palladium complex. mdpi.com A specific protocol for the synthesis of this compound (referred to as 6-Bromo-6'-chloro-[3,3']-bipyridine in the literature) involves the reaction of 2-Bromopyridine-5-boronic acid with 2-Chloro-5-iodopyridine. chemicalbook.com This reaction is carried out in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base like sodium carbonate, often in a solvent mixture like 1,4-dioxane (B91453) and water. mdpi.comchemicalbook.com

General conditions for Suzuki-Miyaura coupling often require an inert atmosphere and elevated temperatures to proceed efficiently. mdpi.combeilstein-journals.org The choice of ligand for the palladium catalyst can be crucial in overcoming issues of catalyst deactivation. mdpi.com

Table 1: Example of Suzuki-Miyaura Coupling for this compound

| Reactant A | Reactant B | Catalyst | Base | Solvent | Yield | Reference |

|---|

Negishi coupling offers a powerful alternative for bipyridine synthesis, reacting an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. wikipedia.org This method is noted for its high yields, mild reaction conditions, and broad functional group tolerance. wikipedia.orgorgsyn.org The required pyridyl zinc halides can be prepared through transmetalation from pyridyl lithium compounds or by the direct reaction of pyridyl halides with activated zinc. orgsyn.org

For the synthesis of a 3,3'-bipyridine (B1266100) scaffold, a typical Negishi approach would involve coupling a 3-halopyridine with a 3-(halozinc)pyridine, catalyzed by a palladium complex like Pd(PPh₃)₄ or a combination of Pd(dba)₂ and a ligand such as XPhos. preprints.orgmdpi.com While iodides are generally more reactive, bromides are most commonly used as the coupling partners. orgsyn.org This method's selectivity allows for coupling at a specific halogen site, even in the presence of other halides on the pyridine ring. orgsyn.org

Table 2: General Parameters for Negishi Coupling

| Component | Common Examples | Notes | Reference(s) |

|---|---|---|---|

| Catalyst | Pd(PPh₃)₄, Pd(dba)₂, Ni(PPh₃)₄, Ni(acac)₂ | Palladium catalysts generally offer higher yields and functional group tolerance. | preprints.orgwikipedia.org |

| Organometallic Reagent | Pyridyl zinc halide (e.g., R-ZnCl, R-ZnBr) | Can be generated in situ; generally air and moisture sensitive. | wikipedia.orgorgsyn.org |

| Electrophile | Pyridyl halide (I, Br, Cl) or triflate | Reactivity order: I > Br > Cl. | orgsyn.org |

| Solvent | THF, DMF | Anhydrous conditions are typically required. | preprints.org |

The Stille coupling reaction utilizes organotin (stannane) reagents to couple with organic halides, catalyzed by palladium. wikipedia.org It is a highly versatile C-C bond-forming reaction that can be effective even in cases where Suzuki coupling might fail. mdpi.com Various palladium catalysts, including PdCl₂(PPh₃)₂ and cyclopalladated ferrocenylimine, have been employed for synthesizing bipyridines via Stille coupling. preprints.org The addition of copper(I) iodide (CuI) as a co-catalyst can significantly accelerate the reaction rate. preprints.orgharvard.edu

Despite its utility, the Stille coupling has a major drawback: the high toxicity and hazardous nature of the organotin reagents and byproducts. preprints.orgmdpi.comorganic-chemistry.org This limitation, coupled with difficulties in removing tin residues from the final product, has led many to favor other methods like Suzuki or Negishi coupling for pharmaceutical and materials applications. harvard.eduorganic-chemistry.org

Table 3: Overview of Stille Coupling for Bipyridine Synthesis | Feature | Description | Reference(s) | |---|---|---| | Reagents | Organostannane (e.g., R-SnBu₃) + Pyridyl Halide (e.g., Ar-X) | A wide variety of aryl and vinyl halides/triflates can be used. | wikipedia.orglibretexts.org | | Catalyst | Pd(0) complexes, e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Ligands are crucial for catalyst stability and activity. | preprints.orglibretexts.org | | Additives | CuI, CsF | Can enhance reaction rates and yields. | preprints.orgharvard.edu | | Key Limitation | Toxicity of organotin compounds | Significant health and environmental concerns. Difficult to remove tin byproducts. | mdpi.comorganic-chemistry.org |

The Ullmann reaction is a classic method for synthesizing symmetrical biaryls through the copper-mediated coupling of aryl halides. mdpi.comorganic-chemistry.org Traditional Ullmann conditions are often harsh, requiring high temperatures (over 200 °C) and stoichiometric amounts of copper, which has limited its application. mdpi.comnih.gov

More recent advancements have led to the development of catalytic Ullmann-type reactions that proceed under milder conditions. mdpi.com These modern variants often employ ligands like diamines or amino acids to enhance the catalyst's reactivity. numberanalytics.com Bimetallic systems, using both copper and a catalytic amount of palladium, have also been reported to facilitate the coupling of bromopyridines under relatively mild conditions. preprints.orgmdpi.com While Ullmann homocoupling is ideal for creating symmetrical bipyridines, heterocoupling variants exist but can lead to a mixture of products, including both desired heterocoupled and undesired homocoupled biaryls. mdpi.comnih.gov

Regioselective Halogenation and Halogen-Exchange Reactions

The successful synthesis of this compound via cross-coupling is critically dependent on the availability of the correctly halogenated pyridine precursors. The electron-deficient nature of the pyridine ring makes electrophilic aromatic substitution, including halogenation, challenging, often requiring harsh conditions and resulting in mixtures of isomers. nih.gov

To overcome these challenges, specific methods for regioselective halogenation have been developed. One innovative approach involves the temporary opening of the pyridine ring to form acyclic Zincke imine intermediates. nih.govchemrxiv.org This transformation changes the electronic properties of the scaffold, allowing for highly regioselective halogenation at the 3-position under mild conditions using reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS). nih.govchemrxiv.orgacs.org

Another strategic option is the halogen-exchange reaction, sometimes referred to as an aromatic Finkelstein reaction. nih.gov These metal-mediated processes can interconvert aryl halides. For example, an aryl bromide can be converted to an aryl chloride. sciencemadness.org This could be a viable, albeit less direct, route to introduce the desired halogen pattern, potentially starting from a more accessible di-bromo-3,3'-bipyridine and selectively exchanging one bromine atom for a chlorine atom. nih.gov Such reactions are often catalyzed by copper or nickel complexes. nih.govsciencemadness.org

Table 4: Strategies for Regioselective Halogenation of Pyridine Derivatives

| Strategy | Description | Reagents/Conditions | Advantages | Reference(s) |

|---|---|---|---|---|

| Direct Electrophilic Halogenation | Direct reaction with a halogen source. | Halogen (e.g., Br₂, Cl₂) with Lewis or Brønsted acid, high temp. | Straightforward concept. | nih.gov |

| Zincke Imine Intermediate | Ring-opening/halogenation/ring-closing sequence. | Zincke salt formation, then NCS/NBS, followed by ring closure. | High regioselectivity for the 3-position under mild conditions. | nih.govchemrxiv.org |

| Halogen-Exchange | Metal-catalyzed substitution of one halogen for another. | Cu(I) or Ni(II) catalysts with a halide salt source (e.g., KCl). | Allows for interconversion of aryl halides (e.g., Ar-Br to Ar-Cl). | nih.govsciencemadness.org |

| Metalation-Halogenation | Deprotonation with a strong base followed by quenching with a halogen source. | Strong bases (e.g., BuLi), often requiring directing groups for regiocontrol. | Can access specific positions if directed. | nih.gov |

Multi-Component and Cascade Reaction Sequences

Multi-component reactions (MCRs), which combine three or more substrates in a single operation to form structurally complex products, represent a highly efficient synthetic strategy. nih.gov These reactions are valued for their atom economy and ability to rapidly generate diverse molecular libraries from simple precursors. nih.gov For instance, the Groebke-Blackburn-Bienaymé reaction (GBBR) is a notable MCR used to create imidazoazines through the acid-catalyzed condensation of an aminoazine, an aldehyde, and an isocyanide. nih.gov Such strategies have been applied to the synthesis of various nitrogen-containing heterocycles, including pyrazolo[3,4-b]pyridine derivatives via a microwave-assisted three-component reaction. mdpi.com

Cascade reactions, which involve a sequence of intramolecular transformations initiated by a single event, offer another powerful route to complex molecules under mild conditions and without the need for metal catalysts. nih.gov These sequences can combine multiple elemental steps in one pot, as demonstrated in the synthesis of isoindolin-1-ones. nih.gov Similarly, bifunctional squaramide has been used to catalyze an asymmetric aza-Michael/Michael cascade reaction to produce highly functionalized chiral pyrrolidines. rsc.org A two-step approach involving a tungsten-catalyzed twofold 1,3-dipolar cycloaddition followed by a copper-catalyzed dehydrogenative aromatization has been developed to assemble substituted 3,3'-bipyrroles, a scaffold structurally related to bipyridines. nih.gov While direct application to this compound is not explicitly detailed in the literature, these MCR and cascade methodologies highlight a frontier in heterocyclic synthesis that could be adapted for its construction.

Novel and Emerging Synthetic Techniques

The development of novel synthetic techniques is driven by the need for more sustainable and efficient chemical transformations. Emerging areas such as electrochemical synthesis, photocatalysis, and transition-metal-free couplings are at the forefront of this evolution.

Electrochemical Synthesis Pathways

Electrochemical methods offer a green alternative to conventional synthesis by using electricity to drive reactions, thereby avoiding harsh reagents. Nickel-catalyzed electroreductive homocoupling of bromopyridines in an undivided cell using a sacrificial anode has been shown to be a simple and efficient method for creating bipyridine structures. While this approach is well-suited for symmetrical bipyridines, heterocoupling reactions have also been explored, suggesting a potential pathway for creating unsymmetrical bipyridines.

Photocatalytic Approaches for C-C Bond Formation

Photocatalysis utilizes light to generate reactive intermediates for chemical transformations. Light-induced oxidative coupling of aryl bromides can be achieved using a Pd/graphite phase carbon nitride photocatalyst, providing a clean method for synthesizing bipyridine skeletons. This approach leverages visible light and allows water to be used as a reducing agent, highlighting its green chemistry credentials. mdpi.com More recently, novel Z-scheme heterojunctions, such as Bi19Cl3S27/Bi2MoO6, have been synthesized and shown to have remarkable photocatalytic efficiency due to their large specific surface area and effective separation of photogenerated carriers. nih.gov These advanced materials are being explored for various photocatalytic applications and could be harnessed for the C-C bond formation required in bipyridine synthesis.

Optimization of Reaction Conditions and Yield Enhancement

The synthesis of unsymmetrical bipyridines like this compound often relies on transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Stille couplings. Optimization of these reactions is crucial for maximizing yield and purity.

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds. nih.gov However, selecting the optimal catalyst, ligand, base, and solvent for a specific pair of heteroaryl substrates can be challenging. nih.gov For instance, the synthesis of a positional isomer, 6-bromo-6'-chloro-[3,3']-bipyridine, was achieved with a 74% yield via a Suzuki-Miyaura reaction between 2-Bromopyridine-5-boronic acid and 2-Chloro-5-iodopyridine. chemicalbook.com The conditions were optimized using a palladium catalyst in a mixed solvent system.

| Reactant A | Reactant B | Catalyst | Base | Solvent | Time | Conditions | Yield |

|---|---|---|---|---|---|---|---|

| 2-Bromopyridine-5-boronic acid | 2-Chloro-5-iodopyridine | Tetrakis(triphenylphosphine)palladium(0) | Sodium Carbonate | 1,4-Dioxane / Water | 8 h | Reflux | 74% |

Systematic investigation of Suzuki couplings reveals that reaction yields are highly dependent on the choice of base, catalyst loading, and temperature. nih.gov For some systems, K3PO4 has proven to be an effective base in solvents like 1,4-dioxane. mdpi.com Automated microfluidic systems are now being employed to rapidly screen a wide range of variables—including different palladacycles, ligands, temperatures, and residence times—to quickly identify the optimal conditions for a given reaction. nih.gov

Stille-type cross-coupling offers another pathway. The synthesis of 6,6′-dimethyl-3-nitro-2,2′-bipyridine was accomplished by coupling 6-methyl-2-trimethylstanniopyridine with 2-chloro-6-methyl-3-nitropyridine (B1586791) using [Pd(PPh3)2Cl2] as the catalyst. rsc.org This demonstrates a successful coupling involving a 2-chloro-3-substituted pyridine derivative, which is a key structural element of the target molecule. Careful optimization of the catalyst system, including the choice of palladium source and ligands, is essential for achieving high yields and minimizing side products in these cross-coupling reactions. researchgate.net

Mechanistic Investigations of 6 Bromo 2 Chloro 3,3 Bipyridine Reactivity

Differential Reactivity of Bromo and Chloro Substituents

The presence of both a bromine and a chlorine atom on the 3,3'-bipyridine (B1266100) framework is the key to its synthetic utility. These two halogens exhibit different reactivities, primarily dictated by the strength of the carbon-halogen bond. In metal-catalyzed cross-coupling reactions, the bond dissociation energy is a critical factor, with the general reactivity trend for aryl halides being C-I > C-Br > C-Cl. orgsyn.org This inherent difference allows for chemoselective reactions, where one halogen can be targeted while the other remains intact for subsequent transformations.

For 6'-Bromo-2-chloro-3,3'-bipyridine, the carbon-bromine (C-Br) bond at the 6'-position is weaker and therefore more susceptible to oxidative addition to a low-valent metal catalyst, such as Palladium(0) or Nickel(0), compared to the stronger carbon-chlorine (C-Cl) bond at the 2-position. orgsyn.org Furthermore, the electronic environment of the pyridine (B92270) rings influences reactivity. The 2-position is directly adjacent to a ring nitrogen, which activates this position for both nucleophilic attack and certain metal-catalyzed reactions. orgsyn.org However, in the context of palladium-catalyzed cross-coupling, the greater lability of the C-Br bond typically dominates, allowing for selective functionalization at the 6'-position.

The higher reactivity of the C-Br bond enables a variety of chemoselective cross-coupling reactions at the 6'-position of the bipyridine core. By carefully selecting the catalyst, ligands, and reaction conditions, the C-Br bond can be selectively functionalized while preserving the C-Cl bond.

Table 1: Representative Chemoselective Cross-Coupling Reactions at the Bromo Position This table is illustrative and based on established reactivity principles. Specific yields for this compound would require experimental validation.

| Reaction Type | Coupling Partner | Typical Catalyst/Conditions | Expected Product |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 6'-Aryl-2-chloro-3,3'-bipyridine |

| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | N-Alkyl/Aryl-2'-chloro-[3,3'-bipyridin]-6-amine |

| Negishi Coupling | Organozinc reagent | Pd(PPh₃)₄ | 6'-Alkyl/Aryl-2-chloro-3,3'-bipyridine |

| Sonogashira Coupling | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | 6'-(Alkynyl)-2-chloro-3,3'-bipyridine |

Studies on analogous dihaloheterocycles confirm this reactivity pattern. For instance, in palladium-catalyzed amination reactions of 6-bromo- and 6-chloropurine (B14466) nucleosides, the C-Br bond reacts under milder conditions or with lower catalyst loadings than the C-Cl bond. nih.govnih.gov This principle is broadly applicable and forms the basis for selectively introducing aryl, alkyl, amino, and alkynyl groups at the 6'-position of the title compound.

While the C-Br bond is generally more reactive in cross-coupling, the C-Cl bond at the 2-position is not inert. Its reactivity can be harnessed under more forcing conditions or by using catalyst systems specifically designed for activating aryl chlorides. After the bromo position has been functionalized, a second, different coupling reaction can be performed at the chloro position.

Alternatively, certain reaction classes may favor the 2-position. For example, in Nucleophilic Aromatic Substitution (SNAr), the electron-withdrawing effect of the adjacent ring nitrogen significantly activates the 2-position, potentially allowing for selective substitution at this site even in the presence of the bromine atom, depending on the nucleophile and conditions.

Orthogonal functionalization refers to the sequential modification of multiple reactive sites in a molecule with high selectivity. The differential reactivity of the bromo and chloro substituents in this compound makes it an ideal substrate for such strategies. A typical two-step sequence would involve:

Step 1: C-Br Functionalization: A selective palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Negishi) is performed under conditions mild enough to leave the C-Cl bond untouched. This yields a 6'-substituted-2-chloro-3,3'-bipyridine intermediate.

Step 2: C-Cl Functionalization: The resulting monochlorinated bipyridine is then subjected to a second transformation. This could be another cross-coupling reaction under more vigorous conditions or a different type of reaction altogether, such as a Buchwald-Hartwig amination or an SNAr reaction, to install a second, distinct functional group.

This stepwise approach allows for the controlled and predictable synthesis of highly substituted, non-symmetrical 3,3'-bipyridine derivatives, which are valuable scaffolds in medicinal chemistry and materials science.

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for pyridines, which are inherently electron-deficient aromatic systems. The reactivity is further enhanced by the presence of good leaving groups (like halogens) and the activating effect of the ring nitrogen atom. researchgate.net The nitrogen atom acts as an electron sink, stabilizing the negatively charged intermediate formed during the reaction, particularly when the attack occurs at the ortho (2- or 6-) or para (4-) positions.

In this compound, the chlorine atom is at the 2-position, making it a prime site for SNAr. The reaction proceeds via a two-step addition-elimination mechanism:

Nucleophilic Addition: A nucleophile (Nu⁻) attacks the carbon atom bearing the chlorine, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electronegative nitrogen atom, which provides significant stabilization.

Elimination of Leaving Group: The aromaticity is restored by the expulsion of the chloride ion, resulting in the substituted product.

This pathway allows for the introduction of a wide range of nucleophiles, such as alkoxides, thiolates, and amines, directly at the 2-position of the bipyridine system. researchgate.net

Metal-Mediated Transformations

Palladium-catalyzed cross-coupling reactions are central to the functionalization of this compound. These transformations operate through a catalytic cycle that fundamentally involves the sequential oxidative addition and reductive elimination of the metal catalyst. nih.gov

The catalytic cycle for a typical cross-coupling reaction (e.g., Suzuki-Miyaura) can be described as follows:

Oxidative Addition: The cycle begins with the active Pd(0) catalyst. The aryl halide (Ar-X) reacts with the Pd(0) complex in a process called oxidative addition. The C-X bond is cleaved, and two new bonds are formed to the metal center, resulting in an organopalladium(II) complex (Ar-Pd(II)-X). nih.gov For this compound, this step is chemoselective, with the more labile C-Br bond reacting preferentially to form the initial Pd(II) intermediate. orgsyn.org

Transmetalation: The organopalladium(II) complex then reacts with the organometallic coupling partner (e.g., an organoboron reagent in Suzuki coupling). In this step, the organic group from the coupling partner is transferred to the palladium center, displacing the halide and forming a new diorganopalladium(II) complex.

Reductive Elimination: This is the final, product-forming step. The two organic groups on the palladium center couple, forming a new carbon-carbon bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. illinois.edu For the reaction to occur, the two groups must be adjacent in the metal's coordination sphere. acs.org

This cycle of oxidative addition, transmetalation, and reductive elimination allows for the catalytic formation of new C-C and C-heteroatom bonds with high efficiency and selectivity, making it a powerful tool for elaborating the this compound scaffold.

Transmetalation Kinetics and Thermodynamics

Transmetalation is a key elementary step in many palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Negishi, and Stille couplings. wikipedia.orgresearchgate.netlibretexts.org It involves the transfer of an organic group from an organometallic reagent (e.g., organoboron, organozinc, or organotin) to the palladium(II) center after oxidative addition. The kinetics and thermodynamics of this step are highly dependent on the nature of the substrates, ligands, and reaction conditions.

For this compound, following oxidative addition of a palladium(0) complex to either the C-Br or C-Cl bond, a palladium(II)-bipyridyl halide intermediate is formed. The subsequent transmetalation with an organometallic partner (R-M) is a critical juncture in the catalytic cycle.

The general mechanism for transmetalation can be depicted as: [Pd(II)-(3,3'-bipyridine-6'-yl)(X)(L)₂] + R-M → [Pd(II)-(3,3'-bipyridine-6'-yl)(R)(L)₂] + M-X (where X = Br or Cl, L = ligand, M = metal fragment of the transmetalating agent)

Kinetic Considerations:

The rate of transmetalation is influenced by several factors:

Nature of the Transmetalating Agent (R-M): The reactivity of organometallic reagents generally follows the order: Organozinc (Negishi) > Organotin (Stille) > Organoboron (Suzuki-Miyaura). researchgate.netorganic-chemistry.orgrsc.org This trend is related to the nucleophilicity and the ability of the metal to facilitate the transfer of the organic group.

Ligands (L): Bulky and electron-donating ligands on the palladium center can accelerate reductive elimination but may slow down transmetalation by sterically hindering the approach of the organometallic reagent.

Solvent and Additives: The choice of solvent can significantly impact the solubility and reactivity of the organometallic reagent. In Suzuki-Miyaura coupling, a base is essential to activate the organoboron compound, forming a more nucleophilic boronate species, which then participates in the transmetalation. researchgate.netnih.gov The transmetalation can proceed through different pathways, such as an oxo-palladium based or a boronate-based pathway, depending on the reaction conditions. nih.gov

Thermodynamic Considerations:

The thermodynamics of the transmetalation step are governed by the relative bond strengths of the Pd-X, M-R, Pd-R, and M-X bonds. A favorable thermodynamic profile for transmetalation involves the formation of stronger bonds in the products (Pd-R and M-X) compared to the reactants (Pd-X and M-R).

The presence of two different halogens (Br and Cl) on the 3,3'-bipyridine scaffold introduces selectivity considerations. Oxidative addition is generally faster for the C-Br bond than the C-Cl bond due to the lower bond dissociation energy of the C-Br bond. rsc.org Consequently, transmetalation would typically occur at the palladium center attached to the 6'-position of the bipyridine ring.

To illustrate the kinetic parameters, a hypothetical data table for the transmetalation step in a Suzuki-Miyaura coupling of this compound with phenylboronic acid is presented below. These values are based on typical ranges observed for similar cross-coupling reactions.

| Parameter | Value | Conditions |

| Rate Constant (k) | 1.5 x 10⁻² M⁻¹s⁻¹ | Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 80 °C |

| Activation Energy (Ea) | 65 kJ/mol | - |

| Gibbs Free Energy of Activation (ΔG‡) | 85 kJ/mol | 298 K |

Table 1: Hypothetical Kinetic Data for Transmetalation

| Parameter | Value | Conditions |

| Enthalpy Change (ΔH) | -25 kJ/mol | 298 K |

| Entropy Change (ΔS) | 10 J/mol·K | 298 K |

| Gibbs Free Energy Change (ΔG) | -28 kJ/mol | 298 K |

Table 2: Hypothetical Thermodynamic Data for Transmetalation

Radical Reaction Pathways

While many cross-coupling reactions are described by ionic, two-electron pathways involving Pd(0)/Pd(II) or Pd(II)/Pd(IV) catalytic cycles, the involvement of radical intermediates has been increasingly recognized, particularly under certain reaction conditions. nih.govumich.edu For this compound, radical pathways could be initiated through several mechanisms.

Generation of Radical Species:

Aryl radicals can be generated from aryl halides through single-electron transfer (SET) processes. In the context of palladium catalysis, a Pd(I) species, formed from the comproportionation of Pd(0) and a Pd(II) intermediate, could potentially initiate a radical chain reaction. Alternatively, photoredox catalysis can be employed to generate aryl radicals from aryl halides under mild conditions. nih.govumich.edu

A plausible radical-mediated pathway could be initiated by the reduction of the C-Br or C-Cl bond of this compound. The bipyridine moiety itself can also participate in redox processes, potentially stabilizing radical intermediates. acs.org

Proposed Radical Mechanism:

A hypothetical radical-mediated C-H arylation of an arene with this compound could proceed as follows:

Initiation: A photocatalyst, upon excitation by light, reduces the this compound to form a radical anion, which then fragments to release a bromide or chloride ion and a bipyridyl radical. [Ir(ppy)₃]* + Ar-X → [Ir(ppy)₃]⁺ + Ar-X⁻• → [Ir(ppy)₃]⁺ + Ar• + X⁻ (where Ar-X is this compound)

Propagation: The bipyridyl radical adds to an aromatic coupling partner (e.g., benzene) to form a radical adduct. This adduct is then oxidized by the oxidized photocatalyst to a cationic species, which upon deprotonation yields the arylated bipyridine and regenerates the catalyst. Ar• + Arene → [Ar-Arene]• [Ar-Arene]• + [Ir(ppy)₃]⁺ → [Ar-Arene]⁺ + [Ir(ppy)₃] [Ar-Arene]⁺ → Arylated Bipyridine + H⁺

Computational studies on the intramolecular radical addition to aniline (B41778) derivatives have shown that the polarity of the radical and the arene are crucial, with electrophilic radicals favoring addition to nucleophilic arenes. beilstein-journals.org This suggests that the electronic properties of the bipyridyl radical and the coupling partner would significantly influence the efficiency of a radical pathway.

The potential for radical pathways is often investigated by adding radical scavengers like TEMPO or galvinoxyl to the reaction mixture. umich.edu A significant decrease in the reaction rate or yield in the presence of these scavengers would provide evidence for the involvement of radical intermediates. umich.edu

Applications in Advanced Catalysis and Coordination Chemistry

6'-Bromo-2-chloro-3,3'-bipyridine as a Versatile Ligand Scaffold

There is no specific information in the reviewed literature concerning the use of this compound as a ligand scaffold. The following subsections are therefore discussed in general terms of what would be expected based on the chemistry of similar, more well-documented bipyridine ligands.

Synthesis of Metal Complexes with Transition Metals

No published studies were found detailing the synthesis of metal complexes specifically with this compound. In general, the synthesis of transition metal-bipyridine complexes involves reacting a salt of the desired metal (e.g., palladium, ruthenium, iron) with the bipyridine ligand in a suitable solvent. wikipedia.orgresearchgate.net The specific reaction conditions would be determined by the metal and the desired final complex.

Elucidation of Coordination Modes and Geometries

Without synthesized complexes, there are no experimental data, such as X-ray crystallography, to elucidate the specific coordination modes and geometries of this compound. Bipyridine ligands almost invariably act as bidentate chelating ligands, forming complexes with geometries such as octahedral or square planar, depending on the metal ion and other present ligands. wikipedia.orglibretexts.org

Influence of Ligand Electronic and Steric Properties on Metal Centers

Specific studies on the electronic and steric influence of this compound on metal centers are absent from the literature. For bipyridine ligands in general, the electronic properties are influenced by substituents on the pyridine (B92270) rings. Electron-withdrawing groups, like chloro and bromo substituents, would be expected to decrease the electron density on the nitrogen atoms, affecting the metal-ligand bond strength and the redox properties of the resulting complex. psu.eduacs.org Sterically, the positioning of the bromo and chloro groups would influence the geometry around the metal center and could affect the accessibility of the metal for catalytic reactions. psu.edu

Catalytic Roles in Organic Transformations

No research was found that investigates the catalytic roles of metal complexes derived from this compound.

Palladium-Catalyzed Reactions

Palladium complexes with bipyridine ligands are widely used as catalysts in cross-coupling reactions. mdpi.comscience.gov The nitrogen atoms of the bipyridine ligand coordinate to the palladium center, stabilizing it and modulating its catalytic activity. However, no studies have been published that utilize this compound in this context.

C(sp2)-C(sp2) Cross-Coupling (e.g., Suzuki, Heck, Sonogashira)

There are no specific research findings or data tables available for the use of this compound as a ligand in palladium-catalyzed Suzuki, Heck, or Sonogashira reactions. These reactions are fundamental in organic synthesis for forming carbon-carbon bonds. wikipedia.orgwikipedia.orgorganic-chemistry.orglibretexts.orgnih.govnih.govlibretexts.org The general mechanisms involve a catalytic cycle with a palladium(0) species undergoing oxidative addition, transmetalation, and reductive elimination. wikipedia.orglibretexts.orgnih.gov The choice of ligand is crucial for the efficiency and selectivity of these reactions. researchgate.netacs.org

The table below provides a general overview of the conditions for these reactions, as specific data for the requested compound is unavailable.

| Reaction | Typical Palladium Precursor | Typical Base | Typical Solvent(s) |

| Suzuki Coupling | Pd(PPh₃)₄, Pd(OAc)₂ | K₂CO₃, Cs₂CO₃, NaOH | Toluene, Dioxane, Water |

| Heck Reaction | Pd(OAc)₂, PdCl₂ | Et₃N, K₂CO₃ | DMF, Acetonitrile |

| Sonogashira Coupling | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ | Et₃N, Piperidine | THF, DMF |

This table represents general conditions for these reaction types and does not reflect data for the specific compound this compound.

C-H Activation and Functionalization

Palladium-catalyzed C-H activation has become a cornerstone of modern organic synthesis, enabling the direct formation of C-C and C-X bonds from ubiquitous C-H bonds. nih.gov Bipyridine ligands play a crucial role in these transformations, often acting as directing groups or ancillary ligands that modulate the reactivity and selectivity of the palladium catalyst.

The this compound scaffold is particularly suited for this purpose. The nitrogen atoms of the bipyridine core can coordinate to a palladium center, bringing it into proximity with specific C-H bonds on a substrate, thereby facilitating their activation. The reaction often proceeds through a concerted metalation-deprotonation (CMD) pathway to form a palladacycle intermediate. snnu.edu.cn For instance, in reactions involving aryl ureas, a cationic palladium(II) complex can effectively catalyze C-H activation at room temperature, leading to the formation of a stable palladacycle that can be isolated and characterized. beilstein-journals.org

The electronic properties imparted by the halogen substituents on this compound can influence the stability and reactivity of these palladium intermediates. The electron-withdrawing nature of the chloro and bromo groups can affect the electron density at the palladium center, which in turn impacts the efficiency of subsequent cross-coupling steps with organometallic reagents or other coupling partners. nih.gov Research has demonstrated that palladium-catalyzed C-H functionalization can be applied to a wide range of substrates, including electron-deficient polyfluoroarenes and various nitrogen heterocycles, showcasing the versatility of this approach. science.govosti.gov

| Substrate Type | Coupling Partner | Key Feature | Reference |

|---|---|---|---|

| Aryl Ureas | Vinyl Arenes | Urea-directed ortho-palladation for indole (B1671886) synthesis. | science.gov |

| Alicyclic Amines | - | Amine-directed transannular C-H functionalization. | science.gov |

| Electron-Deficient Polyfluoroarenes | Alkynes | Direct C-H allylation. | science.gov |

| N-Methoxybenzamides | Arenes | Synthesis of phenanthridinones via multiple C-H activations. | science.gov |

Asymmetric Catalysis with Chiral Derivatives

The development of chiral ligands is paramount for asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. rsc.org The this compound structure serves as a valuable precursor for creating chiral bipyridine ligands. The bromo and chloro substituents offer reactive handles for introducing chiral auxiliaries or for constructing atropisomeric systems where rotation around the C3-C3' bond is hindered.

Chiral ligands derived from bipyridines can be employed in a variety of asymmetric transformations. For example, chiral dinitrogen ligands, such as biimidazolines, have been successfully used in palladium-catalyzed asymmetric reactions to construct C-N axially chiral scaffolds. nih.gov In such cases, the chiral ligand directly influences the enantiodetermining step of the catalytic cycle. nih.gov

Furthermore, chiral carboxylic acids derived from atropisomeric scaffolds have proven effective as ligands in Ru(II)-catalyzed enantioselective C-H annulation reactions. nih.gov By modifying this compound to incorporate chirality, new catalysts can be designed for enantioselective C-H functionalization, where the ligand controls the facial selectivity of the reaction. snnu.edu.cn The synthesis of valuable chiral heterocycles from readily available starting materials like alkylidene Meldrum's acid derivatives highlights the power of asymmetric catalysis. rsc.org

Nickel-Catalyzed Reactions

Nickel catalysis has emerged as a powerful and cost-effective alternative to palladium for many cross-coupling reactions. scholaris.ca Bipyridine ligands are central to the success of many nickel-catalyzed transformations, including cross-electrophile coupling (XEC). nih.gov The steric and electronic properties of the bipyridine ligand profoundly impact the properties and performance of the nickel catalyst.

In the context of this compound, the substituents at the 2- and 6'-positions would significantly influence its coordination to a nickel center. Studies on 6,6'-disubstituted bipyridine ligands have shown that bulky substituents can stabilize Ni(I) intermediates and lead to cleaner reduction from Ni(II) species. nih.gov However, increased steric bulk can also hinder the initial coordination of the ligand to a Ni(0) precursor. nih.gov

This trade-off is critical for catalytic performance. For instance, while a less hindered ligand like 4,4'-tBu₂-6-Me-bpy produces one of the most active nickel catalysts for XEC, the corresponding 6,6'-disubstituted ligands result in lower turnover frequencies. nih.gov This difference in activity has been attributed to the stability and reactivity of the key (tBubpy)Ni(Ar)I intermediates. nih.gov Therefore, the specific substitution pattern of this compound would create a unique electronic and steric environment at the nickel center, tailoring its reactivity for specific applications like the synthesis of alkylcyclopropanes from 1,3-dimesylates or the arylation of malononitrile (B47326) derivatives. scholaris.caacs.org

| Ligand Substitution | Effect on Ni Complex | Impact on Catalytic Performance | Reference |

|---|---|---|---|

| 6-Methyl (Asymmetric) | Forms highly active catalysts. | High turnover frequencies in XEC reactions at room temperature. | nih.gov |

| 6,6'-Dimethyl (Symmetric) | Forms less stable, high-spin Ni(Ar)I intermediates. | Lower activity; slower radical capture. | nih.gov |

| Bulky 6,6'-Substituents (e.g., iPr, Ph) | Stabilizes Ni(I) species but hinders coordination to Ni(0). | Lower turnover frequencies observed. | nih.gov |

Copper-Catalyzed Reactions

Copper-catalyzed reactions offer a complementary approach to palladium and nickel, particularly in C-N and C-O cross-coupling reactions. acs.org While bipyridine-type ligands are less ubiquitous in copper catalysis compared to palladium catalysis, they can still play a significant role. The role of the ligand in copper catalysis is often different; it may compete with the nucleophile for coordination sites on the copper center, thereby modulating the reactivity. acs.org

The this compound ligand could be utilized in various copper-catalyzed transformations. For example, copper catalysts are effective in the intermolecular halotrifluoromethylation of alkenes, allowing for the direct synthesis of chloro- and bromo-containing trifluoromethyl derivatives under mild conditions. nih.gov The bipyridine ligand could potentially enhance the stability and efficiency of the copper catalyst in such processes. Additionally, copper catalysis has been successfully applied to the C-alkylation of nitroalkanes with α-bromonitriles, providing access to functionally dense β-cyanonitroalkanes. nih.gov The specific electronic nature of the this compound ligand could be harnessed to optimize these types of transformations.

Applications in Oxidation and Reduction Processes (e.g., water oxidation catalysis)

Bipyridine ligands are fundamental components in the design of molecular catalysts for redox processes, including the challenging oxidation of water to oxygen, a key reaction for artificial photosynthesis. acs.org Ruthenium complexes featuring bipyridine-based ligands are among the most studied water oxidation catalysts (WOCs).

The electronic properties of the ligand are critical for the catalyst's performance. For instance, in Ru-bda (bda = 2,2'-bipyridine-6,6'-dicarboxylate) type catalysts, the ligand framework stabilizes high-valent ruthenium species (e.g., RuV=O) that are proposed as key intermediates in the O-O bond formation step. acs.org The introduction of electron-withdrawing or -donating groups on the bipyridine backbone directly influences the redox potentials of the metal center.

The this compound ligand, with its electron-withdrawing halogen atoms, could be incorporated into such ruthenium complexes to modulate their electronic structure. This tuning can affect the energy levels of the different ruthenium oxidation states (Ru(III), Ru(IV), Ru(V)), thereby influencing the catalytic turnover frequency and overpotential for water oxidation. acs.org Beyond water oxidation, bipyridine complexes, particularly of ruthenium and iridium, are widely used as photosensitizers in photoredox catalysis, where they absorb visible light to initiate single-electron transfer processes for a variety of organic transformations. rsc.orgacs.org

Structure-Reactivity Relationships in Catalytic Systems

The catalytic efficacy of a metal complex is intrinsically linked to the structure of its supporting ligands. For this compound, the relationship between its structure and the reactivity of its metal complexes is governed by a combination of steric and electronic factors.

Electronic Effects: The chloro group at the 2-position and the bromo group at the 6'-position are both electron-withdrawing. This electronic perturbation significantly lowers the energy of the π* orbitals of the bipyridine system. When coordinated to a metal center (e.g., Pd, Ni, Ru), this ligand acts as a stronger π-acceptor compared to unsubstituted bipyridine. This has several consequences:

It stabilizes lower oxidation states of the metal, which can be beneficial in catalytic cycles that involve reductive elimination.

It makes the metal center more electrophilic, which can enhance its reactivity towards C-H activation or nucleophilic attack. In Rh(III)-catalyzed C-H functionalization of 2,2'-bipyridine (B1663995) derivatives, substituents at the 6-position were found to weaken the adjacent N-Rh bond, facilitating subsequent C-H activation. rsc.org

Steric Effects: The presence of substituents ortho to the coordinating nitrogen atoms introduces significant steric hindrance.

The chloro group at the 2-position and the bromo group at the 6'-position flank the coordination sphere of the metal. This steric bulk can influence the geometry of the complex, favoring certain coordination numbers and preventing the binding of multiple ligands. nih.gov

This steric hindrance can also control selectivity. For example, in cobalt-catalyzed C-H activation, steric factors largely dictate the site-selectivity of the functionalization. acs.org Furthermore, bulky substituents on bipyridine ligands in nickel catalysis have been shown to hinder ligand coordination but also stabilize key catalytic intermediates. nih.gov

Computational and Theoretical Studies on 6 Bromo 2 Chloro 3,3 Bipyridine

Electronic Structure and Bonding Analysis

The electronic structure and nature of chemical bonds within 6'-Bromo-2-chloro-3,3'-bipyridine are fundamental to its chemical behavior. Computational studies, particularly those employing quantum mechanical calculations, can elucidate the distribution of electrons and the characteristics of the molecular orbitals.

Density Functional Theory (DFT) is a mainstay of computational chemistry for investigating the electronic properties of organic molecules. researchgate.netyoutube.com For bipyridine derivatives, DFT calculations, often using the B3LYP functional with basis sets like 6-311G(d,p) or 6-31+G(d,p), are employed to optimize the molecular geometry and predict various properties. tandfonline.comnih.govresearchgate.net

Table 1: Illustrative DFT-Calculated Geometrical Parameters for a Bipyridine Scaffold Note: This table presents typical data for a bipyridine core structure based on computational studies of similar molecules, as specific data for this compound is not available.

| Parameter | Typical Calculated Value | Unit |

| C-C (pyridine ring) | 1.39 - 1.40 | Å |

| C-N (pyridine ring) | 1.33 - 1.34 | Å |

| C-C (inter-ring) | 1.48 - 1.49 | Å |

| C-Cl | ~1.74 | Å |

| C-Br | ~1.90 | Å |

| C-N-C (angle) | ~117 | Degrees |

| Inter-ring Dihedral Angle | 25 - 45 | Degrees |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. youtube.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. youtube.comyoutube.com

The energy of the HOMO is related to the molecule's ionization potential and its nucleophilicity, while the LUMO's energy relates to the electron affinity and electrophilicity. researchgate.net The HOMO-LUMO energy gap (Egap) is a significant indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine (B92270) rings, while the LUMO may have significant contributions from the carbon atoms attached to the electronegative halogen and nitrogen atoms. The presence of electron-withdrawing substituents can influence and lower the HOMO-LUMO energy gap in bipyridine complexes. rsc.org

Table 2: Representative Frontier Molecular Orbital Energies Note: These values are illustrative, based on typical DFT calculations for halogenated bipyridines.

| Orbital | Energy (eV) | Description |

| HOMO | -6.5 to -7.5 | Highest Occupied Molecular Orbital |

| LUMO | -1.0 to -2.0 | Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap | 4.5 to 6.5 | Indicator of Chemical Reactivity |

Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule. researchgate.net These maps are plotted on the molecule's electron density surface, using a color scale to denote different potential values. Red indicates regions of most negative electrostatic potential (electron-rich), often associated with lone pairs on heteroatoms, while blue signifies the most positive potential (electron-poor), typically found around hydrogen atoms attached to electronegative atoms. researchgate.netyoutube.com

For this compound, the MEP map would be expected to show significant negative potential (red/yellow) around the two nitrogen atoms due to their lone pairs of electrons. These sites represent likely centers for electrophilic attack and coordination to metal ions. The regions around the bromine and chlorine atoms would also exhibit negative potential. Conversely, positive potential (blue) would be concentrated on the hydrogen atoms of the pyridine rings. researchgate.net

Conformational Analysis and Rotational Barriers

The three-dimensional structure of this compound is not rigid. Rotation around the single bond connecting the two pyridine rings (the C3-C3' bond) is possible. Conformational analysis is used to identify the most stable arrangement (conformer) of the molecule.

Computational methods, such as performing a Potential Energy Surface (PES) scan, can be used to calculate the energy of the molecule as the dihedral angle between the two rings is systematically varied. science.gov This analysis reveals the energy barriers to rotation and identifies the lowest-energy conformer. For 3,3'-bipyridine (B1266100) systems, a non-planar (twisted) conformation is typically the most stable due to steric hindrance between the hydrogen atoms at the 2 and 2' positions (or in this case, the chlorine atom at the 2-position). The planarity is a balance between steric repulsion, which favors a twisted structure, and electronic conjugation, which favors a planar structure. A study on a related platinum complex with a bipyridine ligand showed a slight tilt between the pyridine rings. researchgate.net

Prediction of Reactivity and Regioselectivity

Computational models are invaluable for predicting how and where a molecule is likely to react. By analyzing the electronic properties derived from DFT, FMO, and MEP analyses, predictions about the reactivity and regioselectivity of this compound can be made.

Electrophilic Attack: The MEP map and HOMO distribution would suggest that electrophiles will preferentially attack the nitrogen atoms, which are the most electron-rich sites.

Nucleophilic Attack: The LUMO distribution and positive regions on the MEP map indicate potential sites for nucleophilic attack. Carbon atoms bonded to the electronegative chlorine, bromine, and ring nitrogen atoms are likely to be electrophilic and thus susceptible to nucleophilic substitution or addition reactions.

Metal Coordination: As a bipyridine, the compound is an excellent chelating ligand. The two nitrogen atoms can coordinate to a metal center, a fundamental process in the synthesis of many catalysts and functional materials. researchgate.net

Cross-Coupling Reactions: The C-Br and C-Cl bonds are potential sites for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig), allowing for further functionalization of the molecule. FMO analysis can help rationalize the relative reactivity of these two halogen sites.

Computational Modeling of Reaction Mechanisms

Beyond predicting reactivity, computational chemistry can model the entire pathway of a chemical reaction. mdpi.com This involves identifying the structures of reactants, transition states, intermediates, and products along a reaction coordinate. By calculating the energies of these species, a potential energy surface for the reaction can be constructed.

For this compound, one could computationally model a reaction such as a Suzuki coupling at the C-Br position. The mechanism would involve steps like oxidative addition, transmetalation, and reductive elimination. nih.gov DFT calculations would be used to locate the transition state for each step and determine the activation energy, providing a detailed, molecular-level understanding of the reaction's feasibility and kinetics. mdpi.com This is particularly useful for understanding short-lived intermediates that are difficult to observe experimentally.

Transition State Analysis for Catalytic Cycles

While no direct transition state analysis for catalytic cycles involving this compound has been reported, computational studies on related bipyridine-metal complexes are prevalent in the investigation of catalytic mechanisms. For instance, density functional theory (DFT) is a powerful tool used to model the intricate steps of catalytic cycles, such as those for CO2 reduction or cross-coupling reactions.

These computational analyses typically involve:

Locating Transition States: Identifying the geometry of the highest energy point along the reaction coordinate for key elementary steps, such as oxidative addition, reductive elimination, or ligand exchange.

Calculating Activation Energies: Determining the energy barrier that must be overcome for a reaction to proceed, which provides insights into the reaction kinetics.

Vibrational Frequency Analysis: Confirming the nature of the stationary points on the potential energy surface. A transition state is characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.

For example, studies on ruthenium-bipyridine complexes in CO2 reduction have utilized DFT to map out the entire catalytic cycle, identifying key intermediates and the transition states that connect them. nih.gov This allows researchers to understand the factors that control the efficiency and selectivity of the catalyst. Similarly, computational analysis of Cp*Rh(III) complexes with substituted bipyridine ligands for NADH regeneration has provided valuable mechanistic insights into their catalytic cycles. researchgate.net

Energetic Profiles of Key Intermediates

The energetic profiling of key intermediates is a cornerstone of computational catalysis research. By calculating the relative energies of reactants, intermediates, transition states, and products, a comprehensive energy profile for a catalytic reaction can be constructed. This profile is crucial for understanding the thermodynamics and kinetics of the catalytic process.

Key aspects of these studies on related compounds include:

Gibbs Free Energy Calculations: These calculations, often performed using DFT, provide the most relevant energy values for reactions in solution, as they account for enthalpy, entropy, and temperature.

Identification of the Rate-Determining Step: The step with the highest activation energy in the catalytic cycle is identified as the rate-determining step, which is a primary target for catalyst optimization.

In the context of iron-bipyridine complexes, computational free energy analysis has been employed to elucidate the complex mechanism of dimerization, involving multiple intermediates with different spin states and coordination environments. nih.gov

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational chemistry offers powerful methods for predicting various spectroscopic properties of molecules. These predictions are invaluable for interpreting experimental spectra and for the structural elucidation of newly synthesized compounds.

Commonly predicted spectroscopic properties for bipyridine derivatives include:

NMR Spectroscopy: Theoretical calculations of 1H and 13C NMR chemical shifts are routinely performed using methods like the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. These calculated shifts, when compared to experimental data, can help assign signals and confirm the proposed structure. For example, high-resolution 1H NMR spectra of ruthenium(II) complexes with substituted bipyridines have been extensively analyzed with the aid of computational methods. researchgate.net

Vibrational Spectroscopy (IR and Raman): The calculation of vibrational frequencies and intensities can aid in the assignment of experimental IR and Raman spectra. Scaling factors are often applied to the calculated frequencies to improve agreement with experimental values due to the approximations inherent in the theoretical methods. Studies on halogenated pyridines have shown excellent agreement between DFT-calculated and experimental vibrational spectra. uni.lu

Electronic Spectroscopy (UV-Vis): Time-dependent DFT (TD-DFT) is a common method for predicting electronic absorption spectra. These calculations can help to understand the nature of electronic transitions, such as metal-to-ligand charge transfer (MLCT) bands, which are characteristic of many transition metal-bipyridine complexes.

While no specific spectroscopic predictions for this compound are available, the synthesis and characterization of related bromo- and chloromethyl-2,2'-bipyridines have included detailed NMR spectroscopic data, which could serve as a basis for future computational correlation studies. acs.org

Advanced Spectroscopic and Crystallographic Characterization for Research Insights

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. For a molecule such as 6'-Bromo-2-chloro-3,3'-bipyridine, a suite of NMR experiments would be employed to unambiguously assign the proton (¹H) and carbon (¹³C) chemical shifts.

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To unravel the complex spin systems within the two pyridine (B92270) rings, a series of two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would reveal the scalar couplings between adjacent protons (²J and ³J couplings). For this compound, COSY would help identify which protons are on the same pyridine ring by showing correlations between them.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton to the carbon atom it is directly attached to. This is a crucial step in assigning the carbon skeleton of the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically ²J, ³J, and sometimes ⁴J). This is particularly useful for identifying the connectivity between the two pyridine rings and the positions of the substituents (bromo and chloro groups) by observing correlations from protons to quaternary carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine the spatial proximity of protons. In the case of this compound, NOESY could provide insights into the preferred conformation of the molecule in solution by showing through-space interactions between protons on the two different pyridine rings.

The expected ¹H and ¹³C NMR spectral data for related bipyridine structures suggest that the chemical shifts would be influenced by the electron-withdrawing effects of the nitrogen atoms and the halogen substituents. pensoft.netresearchgate.netuu.nlchemicalbook.comambeed.com

Quantitative NMR for Reaction Monitoring

Quantitative NMR (qNMR) is a powerful method for determining the concentration of a substance without the need for a calibration curve, relying instead on an internal standard. In the context of this compound, qNMR could be employed to monitor the progress of its synthesis. For instance, in a cross-coupling reaction to form the bipyridine scaffold, qNMR could be used to determine the yield of the product directly from the crude reaction mixture, providing a rapid and accurate assessment of the reaction's efficiency. nih.gov

Solid-State NMR for Structural Elucidation (if applicable to relevant forms)

While solution-state NMR provides information about the molecule's structure in a solvent, solid-state NMR (ssNMR) can offer insights into its structure in the solid phase. This technique is particularly valuable when single crystals suitable for X-ray diffraction cannot be obtained. For this compound, ssNMR could reveal information about the different crystalline forms (polymorphs) that may exist and how the molecules are arranged within the crystal lattice.

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level.

Determination of Molecular Structure and Conformation

A successful single-crystal X-ray diffraction study of this compound would provide precise bond lengths, bond angles, and torsion angles. sigmaaldrich.comnih.gov This data would confirm the connectivity of the atoms and reveal the molecule's conformation in the solid state. A key conformational feature of bipyridines is the dihedral angle between the two pyridine rings, which is influenced by the steric and electronic effects of the substituents. For this compound, the interplay between the bromo and chloro substituents and the lone pairs on the nitrogen atoms would be of particular interest.

Characterization of Metal-Ligand Complexes and Intermediates

The formation of metal-ligand complexes is a cornerstone of bipyridine chemistry. For a ligand such as this compound, coordination with a metal ion would be expected to occur through the nitrogen atoms of the two pyridine rings, forming a chelate. The electronic and steric properties of the bromo and chloro substituents would influence the stability and geometry of the resulting complex.

The characterization of such complexes and any reaction intermediates would typically involve a suite of analytical techniques. Single-crystal X-ray diffraction stands as the definitive method for elucidating the three-dimensional structure, providing precise information on bond lengths, bond angles, and the coordination geometry around the metal center. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) would reveal information about the ligand's electronic environment upon coordination. Mass spectrometry would be employed to confirm the mass of the complex and its fragments.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Bonding Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable insights into the functional groups and bonding within a molecule.

FT-IR Spectroscopy: In the FT-IR spectrum of a bipyridine complex, characteristic bands for the pyridine ring vibrations would be observed. Upon coordination to a metal, shifts in the positions of these bands, particularly the C=N and C=C stretching vibrations, are expected. These shifts can provide evidence of metal-ligand bond formation and offer clues about the strength of the interaction. For instance, an increase in the frequency of certain ring vibrations can indicate a transfer of electron density from the ligand to the metal.

Raman Spectroscopy: Raman spectroscopy is a complementary technique to FT-IR and is particularly useful for studying symmetric vibrations. For bipyridine complexes, Raman spectra can provide additional information about the ligand's vibrational modes and how they are affected by coordination. The low-frequency region of the Raman spectrum is especially important as it can reveal vibrations associated with the metal-ligand bonds themselves.

A representative, though generalized, table of expected FT-IR and Raman vibrational modes for a bipyridine ligand before and after complexation is provided below. The exact wavenumbers for this compound would require experimental determination.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) - Free Ligand | Expected Shift upon Complexation | Spectroscopic Technique |

| C-H stretching | 3100-3000 | Minor shifts | FT-IR, Raman |

| C=N stretching | 1620-1580 | Shift to higher or lower frequency | FT-IR, Raman |

| C=C stretching (ring) | 1580-1400 | Shifts and changes in intensity | FT-IR, Raman |

| Ring breathing modes | 1050-990 | Shift to higher frequency | Raman |

| C-Cl stretching | 800-600 | Minor shifts | FT-IR |

| C-Br stretching | 650-550 | Minor shifts | FT-IR |

| Metal-Nitrogen (M-N) stretching | 500-200 | Appears upon complexation | Raman, Far-IR |

Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Transitions and Complex Formation

Electronic spectroscopy techniques are crucial for understanding the electronic structure and photophysical properties of bipyridine complexes.

UV-Vis Spectroscopy: The UV-Vis absorption spectrum of a bipyridine ligand typically shows intense absorption bands in the ultraviolet region, corresponding to π→π* transitions within the aromatic rings. Upon complexation with a transition metal, new absorption bands often appear in the visible region. These are typically assigned to metal-to-ligand charge transfer (MLCT) transitions, where an electron is excited from a metal-centered d-orbital to a ligand-centered π*-orbital. The energy and intensity of these MLCT bands are sensitive to the nature of the metal, its oxidation state, and the substituents on the bipyridine ligand. The electron-withdrawing nature of the bromo and chloro substituents in this compound would be expected to influence the energy of these transitions.

Fluorescence Spectroscopy: Many bipyridine complexes, particularly those of d⁶ and d¹⁰ metals like Ru(II) and Zn(II), exhibit fluorescence or phosphorescence. The emission properties are often related to the decay from the MLCT excited state back to the ground state. The wavelength, quantum yield, and lifetime of the emission are sensitive to the complex's structure and its environment. For this compound complexes, the heavy bromine atom could potentially influence the emission properties through the heavy-atom effect, which can promote intersystem crossing and favor phosphorescence over fluorescence.

A generalized table summarizing the expected electronic transitions is presented below.

| Transition Type | Typical Wavelength Range (nm) | Description |

| π→π* (Ligand-centered) | 200-350 | Electronic transitions within the bipyridine ligand. |

| Metal-to-Ligand Charge Transfer (MLCT) | 400-600 | Excitation of an electron from a metal d-orbital to a ligand π*-orbital. |

| Ligand-to-Metal Charge Transfer (LMCT) | Varies | Excitation of an electron from a ligand orbital to a metal d-orbital. |

| d-d transitions | Varies (often weak) | Transitions between metal d-orbitals. |

Further research is necessary to experimentally determine and report the specific spectroscopic and crystallographic data for this compound and its metal complexes, which would provide a more definitive understanding of its properties.

Derivatization and Extension to Complex Molecular Architectures

Synthesis of Multiply Functionalized 3,3'-Bipyridine (B1266100) Derivatives

The controlled, stepwise functionalization of 6'-Bromo-2-chloro-3,3'-bipyridine is the cornerstone of its utility. By exploiting the inherent differences in halogen reactivity, chemists can introduce a variety of substituents at specific positions, leading to unsymmetrically substituted bipyridines that are otherwise difficult to access. nih.gov

The primary strategy for derivatizing this compound hinges on the differential reactivity of the C-Br and C-Cl bonds, particularly in palladium-catalyzed cross-coupling reactions. The C-Br bond is significantly more susceptible to oxidative addition to a Pd(0) complex than the more robust C-Cl bond. orgsyn.orgyoutube.com This reactivity gap allows for chemoselective coupling at the 6'-position while leaving the 2-chloro substituent untouched.

This selective transformation is typically achieved under standard cross-coupling conditions (e.g., Suzuki, Stille, or Negishi coupling). The resulting 6'-substituted-2-chloro-3,3'-bipyridine is itself a versatile intermediate. The remaining chloro group can then be subjected to a second, distinct coupling reaction, often under more forcing conditions (e.g., higher temperatures, different ligands, or stronger bases), to install a different functional group at the 2-position. This stepwise approach provides a reliable and modular route to a diverse range of di-substituted 3,3'-bipyridine derivatives with precise control over the substitution pattern. For instance, a Suzuki-Miyaura coupling can be performed selectively at a bromo-substituted position while leaving a chloro-functionality intact for subsequent modification. acs.org

A wide variety of functional groups can be introduced onto the 3,3'-bipyridine core using established cross-coupling methodologies. The choice of reaction depends on the desired substituent.

Aryl and Heteroaryl Groups: The Suzuki-Miyaura coupling (using boronic acids or esters) and Stille coupling (using organostannanes) are the most common methods for introducing aryl and heteroaryl moieties. These reactions are highly reliable and tolerate a broad range of functional groups.

Alkyl Groups: While some Suzuki couplings can introduce alkyl groups, the Negishi coupling, which utilizes organozinc reagents, is often more effective for installing C(sp³)-hybridized substituents. orgsyn.org

Amino Groups: The Buchwald-Hartwig amination, a palladium-catalyzed reaction, allows for the formation of C-N bonds, enabling the introduction of primary and secondary amines.

Cyano Groups: The cyano group can be installed via palladium- or copper-catalyzed cyanation reactions, using sources like zinc cyanide or potassium ferricyanide. nih.gov This functional group is particularly useful as it can be further hydrolyzed to a carboxylic acid or reduced to an aminomethyl group. researchgate.net

The following table summarizes the common transformations for introducing these functionalities.

| Target Functionality | Reaction Name | Typical Reagents | Catalyst System (Typical) | Position |

| Aryl/Heteroaryl | Suzuki-Miyaura Coupling | Ar-B(OH)₂, Ar-B(pin) | Pd(PPh₃)₄, PdCl₂(dppf) + Base (Na₂CO₃, K₂CO₃) | 6' (first), 2 (second) |

| Aryl/Heteroaryl | Stille Coupling | Ar-Sn(Bu)₃ | Pd(PPh₃)₄ | 6' (first), 2 (second) |

| Alkyl | Negishi Coupling | R-ZnX | Pd(PPh₃)₄, Pd(dppf)Cl₂ | 6' (first), 2 (second) |

| Amino | Buchwald-Hartwig Amination | R₂NH | Pd₂(dba)₃ + Ligand (e.g., BINAP, Xantphos) + Base (NaOt-Bu) | 6' (first), 2 (second) |

| Cyano | Cyanation | Zn(CN)₂ | Pd(PPh₃)₄, Pd(dppf)Cl₂ | 6' (first), 2 (second) |

Construction of Fused Heterocyclic Systems

The functionalized 3,3'-bipyridine derivatives serve as ideal platforms for constructing more complex, polycyclic heteroaromatic systems. Through intramolecular cyclization reactions, new rings can be fused onto the bipyridine scaffold. nih.gov This strategy involves installing two reactive functional groups at adjacent positions (e.g., on the 2- and 2'- or 2- and 4'- positions of the derived bipyridine) that can subsequently react with each other to close a ring.

A common approach involves an intramolecular Heck reaction, Pictet-Spengler reaction, or other condensation/annulation cascades. rsc.org For example, a 3,3'-bipyridine derivatized with an amine at one position and a carbonyl-containing side chain at another could be induced to cyclize, forming a new nitrogen-containing ring. Similarly, free-radical cyclization of precursors bearing an appropriately positioned aryl halide can be an effective method for creating fused systems. beilstein-journals.org This synthetic versatility allows for the creation of novel, rigid, and planar aromatic systems with unique photophysical and electronic properties.

Integration into Supramolecular Chemistry

Supramolecular chemistry relies on the self-assembly of molecular components into larger, ordered structures through non-covalent interactions. Functionalized 3,3'-bipyridines, synthesized from this compound, are exceptional building blocks in this field due to their defined geometries and ability to act as ligands for metal ions. nih.govmdpi.com

Bipyridine units are classic chelating ligands in coordination chemistry. When 3,3'-bipyridine is functionalized with additional coordinating groups, it can act as a ditopic or tritopic linker. When these ligands are mixed with suitable metal ions (e.g., Pd(II), Pt(II), Cu(II), Zn(II), Cd(II)) under appropriate conditions, they can spontaneously self-assemble into discrete, hollow, three-dimensional structures known as coordination cages. nih.govpsu.edu

The final geometry of the cage (e.g., M₄L₆ tetrahedron, M₈L₁₂ cube, or M₁₆L₂₄ polyhedron) is dictated by the bite angle of the ligand and the preferred coordination geometry of the metal ion. nih.govresearchgate.net These cages often possess an internal cavity capable of encapsulating guest molecules, leading to applications in molecular recognition, sensing, and catalysis. nih.gov The ability to precisely tailor the functionality of the bipyridine ligand starting from this compound allows for fine-tuning of the cage's size, shape, and internal chemical environment.

Metal-Organic Frameworks (MOFs) are crystalline, porous materials constructed from metal ions or clusters (nodes) connected by organic molecules (linkers or struts). mdpi.com Bipyridine-based molecules are frequently used as linkers in MOF synthesis. cd-bioparticles.net To be incorporated into a MOF, the bipyridine unit typically needs to be functionalized with connecting groups, most commonly carboxylates.

Starting from this compound, one or both halogen positions can be converted into other functionalities, such as carboxylic acids (e.g., via cyanation followed by hydrolysis, or through lithium-halogen exchange and carboxylation). The resulting bipyridine-dicarboxylic acid linker can then be reacted with metal salts under solvothermal conditions to form stable, porous MOFs. acs.org The bipyridine unit within the linker can also serve as a secondary coordination site for post-synthetic metalation, allowing for the introduction of catalytic or other functional metal centers into the framework. researchgate.netrsc.org This makes derivatives of this compound valuable precursors for creating highly functional and stable MOFs for applications in gas storage, separation, and catalysis. researchgate.net

Development of Advanced Scaffolds for Interdisciplinary Research

The compound this compound stands as a pivotal heterocyclic building block for the synthesis of complex molecular structures. Its utility in creating advanced scaffolds stems directly from its unique structural characteristics: a rigid 3,3'-bipyridine core functionalized with two different halogen atoms, bromine and chlorine, at the 6'- and 2-positions, respectively. This dissymmetry is the key to its role in the controlled, stepwise construction of sophisticated molecules for interdisciplinary applications.

The primary strategic advantage of this compound is the differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds. In transition-metal-catalyzed cross-coupling reactions, the C-Br bond is significantly more reactive than the C-Cl bond. This reactivity difference allows for selective functionalization, where the bromine atom can be targeted in a coupling reaction while the chlorine atom remains intact for a subsequent, distinct chemical transformation. This selective, sequential approach is fundamental to building complex, non-symmetrical architectures that would be difficult to access through other synthetic routes.

Derivatization through Palladium-Catalyzed Cross-Coupling

Modern synthetic organic chemistry provides a robust toolkit for the derivatization of halo-aromatic compounds. For a scaffold like this compound, palladium-catalyzed cross-coupling reactions are the methods of choice. These reactions, such as the Suzuki-Miyaura, Stille, and Negishi couplings, are highly efficient for forming new carbon-carbon bonds. mdpi.com

A typical synthetic strategy to exploit the scaffold's properties would involve a two-step sequence:

First Coupling at the C-Br Position: The initial reaction, for instance a Suzuki coupling, would be performed under conditions optimized to activate the more labile C-Br bond. This would involve reacting this compound with a desired aryl or alkyl boronic acid in the presence of a palladium catalyst and a base. This step introduces the first new substituent selectively at the 6'-position.